N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)8-4-6-2-3-6/h6H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANHBNFPXNRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Route
N-Substitution with Cyclopropylmethyl Group
- The free amino group at position 2 can be alkylated with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) under basic conditions (such as in the presence of potassium carbonate or sodium hydride) to afford this compound.
Purification and Characterization
- The product is purified by recrystallization or chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS).
One-Pot Synthesis Approach
Recent advances have demonstrated one-pot synthesis of 2-amino-1,3,4-thiadiazoles via the reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents like POCl3 or SOCl2 and proceeds under mild conditions (below 85 °C) with good yields.
For N-substituted derivatives, the thiosemicarbazide precursor can be pre-functionalized with the cyclopropylmethyl group, or the amino group can be alkylated post-cyclization.
The method is applicable to both aromatic and aliphatic carboxylic acids, though solubility issues may arise with some dicarboxylic acids.
Comparative Data on Synthesis Yields and Conditions
Research Findings and Notes
The use of Lawesson’s reagent and P2S5 remains a standard but may involve harsh conditions and byproducts.
One-pot synthesis using PPE is emerging as a greener alternative with good functional group tolerance and operational simplicity.
Alkylation of the 2-amino group is a reliable method to introduce the cyclopropylmethyl substituent, critical for obtaining N-(cyclopropylmethyl) derivatives.
Microwave-assisted synthesis techniques have been reported to reduce reaction times and improve yields in thiadiazole synthesis.
Careful control of reaction temperature and solvent choice is crucial, especially in one-pot methods, to avoid side reactions and ensure product purity.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemicals, including agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole scaffold is highly versatile, with substituents dictating functional properties. Key analogues include:
Key Observations :
- Cyclopropylmethyl vs. Aryl Groups: The cyclopropylmethyl group in the target compound introduces conformational rigidity and moderate steric hindrance compared to planar aryl substituents (e.g., fluorophenyl or benzylidene). This may enhance selectivity in metal ion binding by reducing non-specific interactions.
- Methyl Substitution : The methyl group at position 5 (common in MTA derivatives) stabilizes the thiadiazole ring electronically, favoring interactions with Lewis acidic ions like Ga³⁺ .
Functional Comparison: Adsorption and Metal Ion Recovery
Studies on graphene oxide (GO) composites functionalized with MTA (5-methyl-1,3,4-thiadiazol-2-amine) reveal critical insights into the role of substituents in metal ion adsorption:
Key Findings :
- N–N Groups : The GO-MTA composite’s selectivity for Ga³⁺ over In³⁺ and Sc³⁺ is attributed to stronger interactions with the N–N motif in the thiadiazole ring, which aligns with Ga³⁺’s charge density .
Implications for Target Compound :
- The cyclopropylmethyl group may improve metabolic stability compared to labile Schiff base derivatives (e.g., benzylidene analogues).
- Methyl substitution at position 5 could balance lipophilicity and solubility, a critical factor in drug design .
Biological Activity
N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a cyclopropylmethyl group at the nitrogen atom. The structural uniqueness of this compound may influence its reactivity and biological properties. The molecular formula and key structural features are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄S |
| Molecular Weight | 172.23 g/mol |
| Structure | Thiadiazole ring with cyclopropylmethyl substituent |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or proteins crucial for the survival of pathogens or cancer cells. The mechanism involves:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : Interfering with cellular signaling pathways that lead to cell proliferation or survival.
Antimicrobial Activity
This compound has been shown to exhibit significant antimicrobial properties against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus, which is lower than that of standard antibiotics like streptomycin (47.5 μg/mL) .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 40.0 |
| Klebsiella pneumoniae | 45.0 |
Antifungal Activity
The compound also demonstrates antifungal activity against strains such as Aspergillus niger and Candida albicans. In vitro studies indicated that it could inhibit fungal growth effectively at concentrations comparable to traditional antifungal agents .
Table 3: Antifungal Activity Data
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Aspergillus niger | 15 |
| Candida albicans | 12 |
Anticancer Properties
Recent research has highlighted the potential anticancer properties of this compound. The compound has shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and reported an IC50 value of 25 μM after 48 hours of treatment. This indicates a promising therapeutic potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine?
- Methodology :
-
Step 1 : Synthesize the thiadiazole core (5-methyl-1,3,4-thiadiazol-2-amine) via cyclization of thiosemicarbazide with acetic acid and hydrochloric acid, as described for similar thiadiazoles .
-
Step 2 : Introduce the cyclopropylmethyl group through nucleophilic substitution. For example, react 5-methyl-1,3,4-thiadiazol-2-amine with cyclopropylmethyl bromide in the presence of a base (e.g., KCO) in DMF at 80°C for 12 hours .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core synthesis | Thiosemicarbazide, HCl, 100°C, 6h | ~70% |
| Substitution | Cyclopropylmethyl bromide, KCO, DMF, 80°C | ~65% (estimated from analogous reactions ) |
Q. How is this compound characterized?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns using H and C NMR. The cyclopropylmethyl group shows distinct protons at δ 0.5–1.2 ppm (cyclopropane CH) and δ 2.8–3.2 ppm (N–CH) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 196.1 for CHNS) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline), as demonstrated for related thiadiazoles .
Q. What biological screening assays are applicable for this compound?
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against E. coli, S. aureus, and C. albicans. Compare inhibition zones with control agents like ciprofloxacin .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Thiadiazoles often exhibit activity via DNA intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Approach :
- Comparative Studies : Test the compound under standardized conditions (e.g., pH, temperature) across multiple cell lines. For example, discrepancies in antimicrobial activity may arise from variations in membrane permeability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace cyclopropylmethyl with benzyl) and compare bioactivity. SAR trends can clarify mechanisms .
- Case Study : Analogous compounds with cyclopropyl groups showed enhanced lipophilicity, improving blood-brain barrier penetration in neuroactive assays .
Q. What strategies optimize synthetic yield and purity?
- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) and solvents (DMF vs. acetonitrile) to improve cyclopropylmethyl substitution efficiency .
- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation. For example, monitor the disappearance of the 5-methyl-thiadiazol-2-amine starting material .
Q. How is the mechanism of action elucidated for this compound?
- Methods :
- Molecular Docking : Simulate binding to targets like DNA topoisomerase II or bacterial dihydrofolate reductase using AutoDock Vina .
- Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., COX-2 for anti-inflammatory effects) with fluorometric or colorimetric substrates .
- Key Finding : Thiadiazoles with cyclopropyl groups exhibit non-competitive inhibition in some kinase assays due to steric effects .
Q. How are crystallographic data reconciled with computational models?
- Workflow :
- X-ray Diffraction : Resolve the crystal structure to obtain bond lengths/angles .
- DFT Calculations : Compare experimental data with optimized geometries (e.g., B3LYP/6-31G* level) to validate electronic structure .
- Example : For 5-methyl-1,3,4-thiadiazol-2-amine, calculated S–N bond lengths (1.65 Å) matched crystallographic data within 0.02 Å .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
